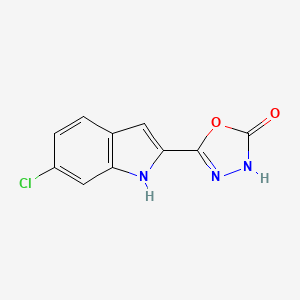
5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indole moiety, along with the oxadiazolidinone ring, makes this compound particularly interesting for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one typically involves the reaction of 6-chloroindole with appropriate reagents to form the oxadiazolidinone ring. One common method is the cyclization of a hydrazide intermediate with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazolidinone ring, potentially leading to ring-opening and formation of different products.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted indoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the oxadiazolidinone ring may contribute to the overall activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one: Lacks the chloro group, which may affect its biological activity.
5-(6-Bromo-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one: Contains a bromo group instead of a chloro group, potentially leading to different reactivity and properties.
Uniqueness
The presence of the chloro group in 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one may enhance its biological activity and make it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
87802-18-4 |
|---|---|
Fórmula molecular |
C10H6ClN3O2 |
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
5-(6-chloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H6ClN3O2/c11-6-2-1-5-3-8(12-7(5)4-6)9-13-14-10(15)16-9/h1-4,12H,(H,14,15) |
Clave InChI |
XHEQJBGJCHQUFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=C2)C3=NNC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


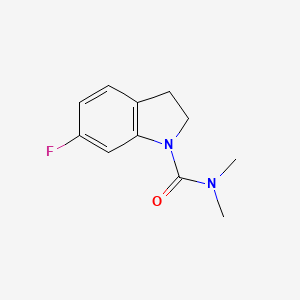
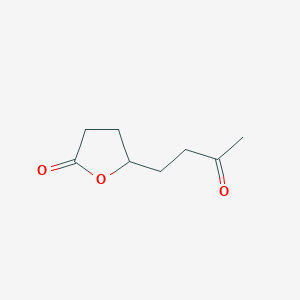
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
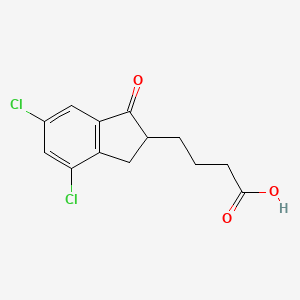
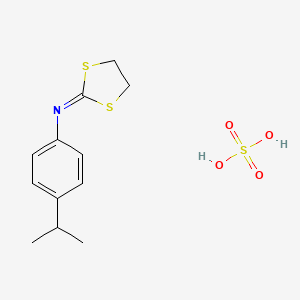
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)

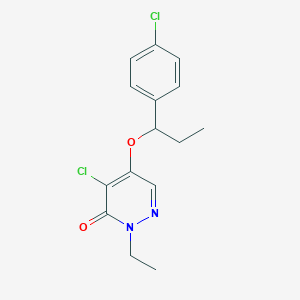
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
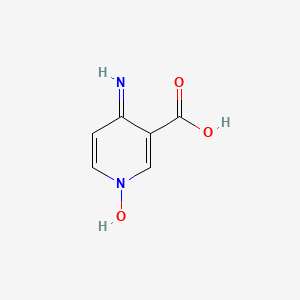
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
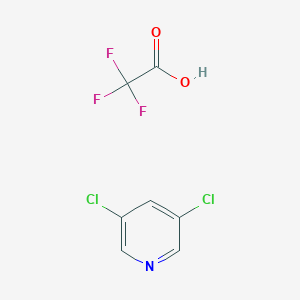
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
